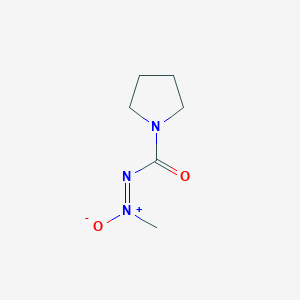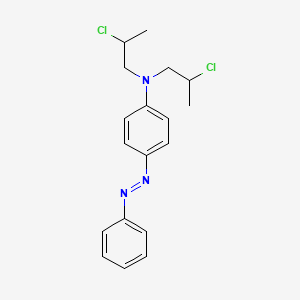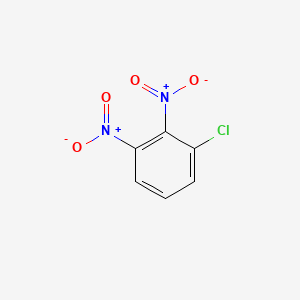![molecular formula C7H6ClNO2 B13818313 2-chloro-4-[(E)-hydroxyiminomethyl]phenol](/img/structure/B13818313.png)
2-chloro-4-[(E)-hydroxyiminomethyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-[(E)-hydroxyiminomethyl]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chlorine atom, a hydroxyl group, and an oxime functional group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-[(E)-hydroxyiminomethyl]phenol typically involves the reaction of 2-chlorophenol with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the oxime .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as recrystallization and distillation are commonly employed in industrial production .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-[(E)-hydroxyiminomethyl]phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-chloro-4-[(E)-hydroxyiminomethyl]phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-chloro-4-[(E)-hydroxyiminomethyl]phenol involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the phenolic hydroxyl group can participate in redox reactions, contributing to the compound’s antioxidant properties. The chlorine atom may also play a role in the compound’s reactivity and interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
2-chlorophenol: Lacks the oxime group but shares the phenolic and chlorine functionalities.
4-hydroxyiminomethylphenol: Lacks the chlorine atom but has the oxime and phenolic groups.
Chloroxylenol: Contains a similar phenolic structure with chlorine substitution but differs in the position and number of substituents.
Uniqueness
2-chloro-4-[(E)-hydroxyiminomethyl]phenol is unique due to the presence of both the oxime and chlorine functionalities on the phenolic ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H6ClNO2 |
|---|---|
Molecular Weight |
171.58 g/mol |
IUPAC Name |
2-chloro-4-[(E)-hydroxyiminomethyl]phenol |
InChI |
InChI=1S/C7H6ClNO2/c8-6-3-5(4-9-11)1-2-7(6)10/h1-4,10-11H/b9-4+ |
InChI Key |
XSPLRAHQLRUPNU-RUDMXATFSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N/O)Cl)O |
Canonical SMILES |
C1=CC(=C(C=C1C=NO)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3E)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyfuran-2-one](/img/structure/B13818243.png)
![sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] 2-aminobenzoate](/img/structure/B13818272.png)
![L-Asparagine,N-[2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl]-](/img/structure/B13818274.png)
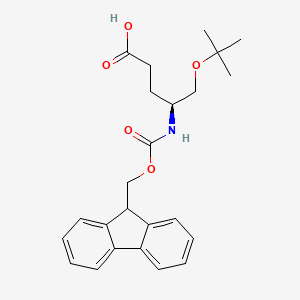
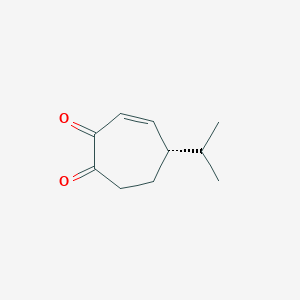
![(1S,4R,5S)-2,3-diazabicyclo[2.2.2]oct-2-ene-5-carboxylic acid](/img/structure/B13818282.png)
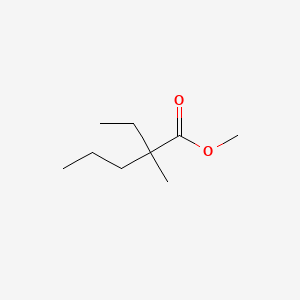
![3H-thieno[3,2-e]benzimidazole](/img/structure/B13818288.png)

